1-Menthene

Catalog No.
S584371
CAS No.
11028-39-0
M.F
C32H62O4S
M. Wt
138.25 g/mol
Availability
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1-Menthene

CAS Number

11028-39-0

Product Name

1-Menthene

IUPAC Name

1-methyl-2-propan-2-ylcyclohexene

Molecular Formula

C32H62O4S

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3

InChI Key

JXMFWIFYAPYINL-UHFFFAOYSA-N

SMILES

CC1=C(CCCC1)C(C)C

Synonyms

1-menthene, o-menthene

Canonical SMILES

CC1=C(CCCC1)C(C)C

Description

The exact mass of the compound 1-Menthene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Menthene, also known as p-Menth-1-ene, is a bicyclic monoterpene with the molecular formula C10H18C_{10}H_{18}. It is characterized by its unique structure, which includes a cyclohexene ring with a methyl group and an isopropyl group attached. The compound has a boiling point of approximately 174.5 °C and a melting point of 132 °C, with a density of 0.819 g/cm³ at 21 °C . It is commonly found in essential oils and has a pleasant minty aroma, making it valuable in the fragrance and flavor industries.

, including:

  • Hydrogenation: This process can convert 1-Menthene into menthane through the addition of hydrogen, often facilitated by catalysts such as platinum or rhodium .
  • Rearrangement: Under certain conditions, 1-Menthene can rearrange to form other terpenes or cyclic compounds.
  • Addition Reactions: It can react with electrophiles in addition reactions, such as the Prins reaction with formaldehyde, leading to the formation of more complex organic compounds .

Research indicates that 1-Menthene exhibits various biological activities. It has been studied for its potential antimicrobial properties and its ability to act as an insect repellent. Additionally, some studies suggest that it may possess anti-inflammatory effects, contributing to its use in traditional medicine and herbal remedies . Its pleasant scent also makes it a candidate for use in aromatherapy.

1-Menthene can be synthesized through several methods:

  • Hydrogenation of Limonene: One of the primary methods involves the partial hydrogenation of limonene using heterogeneous catalysts like platinum or rhodium on alumina. This method has been shown to produce 1-Menthene selectively under specific conditions .
  • Isomerization: Limonene can also be isomerized to yield 1-Menthene through thermal or catalytic processes.
  • Biotechnological Approaches: Recent studies have explored microbial fermentation processes to produce monoterpenes, including 1-Menthene, from renewable resources .

The applications of 1-Menthene are diverse:

  • Fragrance and Flavor Industry: Due to its pleasant aroma, it is widely used in perfumes, cosmetics, and food flavoring.
  • Solvent Properties: Research suggests that 1-Menthene can serve as an alternative solvent for extracting bioactive compounds due to its superior solubilization properties compared to traditional solvents like n-hexane .
  • Pharmaceuticals: Its potential biological activities make it a candidate for further research in drug development and therapeutic applications.

Interaction studies involving 1-Menthene focus primarily on its biological effects and chemical reactivity. For instance, studies have shown that it interacts favorably with various biological targets, exhibiting potential synergistic effects when combined with other natural compounds. The compound's interactions with enzymes and receptors are areas of ongoing research, particularly concerning its antimicrobial and anti-inflammatory properties .

Several compounds are structurally similar to 1-Menthene. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
LimoneneC10H16C_{10}H_{16}A precursor to 1-Menthene; widely used in fragrances.
CarvoneC10H14OC_{10}H_{14}OContains a ketone functional group; minty aroma.
Alpha-PineneC10H16C_{10}H_{16}Found in pine resin; known for its fresh scent.
Beta-PineneC10H16C_{10}H_{16}Isomer of alpha-pinene; used in flavoring and fragrances.
MyrceneC10H16C_{10}H_{16}Commonly found in cannabis; contributes to aroma.

Uniqueness of 1-Menthene

What sets 1-Menthene apart from these similar compounds is its specific bicyclic structure that provides distinct aromatic properties and potential biological activities. Its ability to act as an effective solvent for extracting bioactive compounds further enhances its value in both industrial and research applications.

XLogP3

3.1

Other CAS

15582-48-6

Wikipedia

1-Methyl-2-(propan-2-yl)cyclohex-1-ene

Dates

Modify: 2023-07-18

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